Moexipril hydrochloride
描述
Moexipril hydrochloride is the hydrochloride salt of moexipril, an angiotensin-converting enzyme (ACE) inhibitor . It is used to treat high blood pressure (hypertension) by relaxing blood vessels, causing them to widen . This helps prevent strokes, heart attacks, and kidney problems .
Molecular Structure Analysis
Moexipril hydrochloride has the empirical formula C27H34N2O7•HCl and a molecular weight of 535.04 . It is chemically described as [3S-[2[R*(R*)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride .
Chemical Reactions Analysis
Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits ACE in humans and animals . The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity .
Physical And Chemical Properties Analysis
Moexipril hydrochloride is a fine white to off-white powder . It is soluble (about 10% weight-to-volume) in distilled water at room temperature .
科学研究应用
Specific Scientific Field
This application falls under the field of Pharmacology and Medicine , specifically in the treatment of hypertension .
Summary of the Application
Moexipril hydrochloride is a prodrug for moexiprilat, which inhibits Angiotensin-Converting Enzyme (ACE) in humans and animals . It is used for the treatment of hypertension .
Methods of Application or Experimental Procedures
Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .
Results or Outcomes
The use of Moexipril hydrochloride has been found to effectively lower blood pressure . It shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition .
Application in Congestive Heart Failure Treatment
Specific Scientific Field
This application falls under the field of Cardiology and Medicine , specifically in the treatment of congestive heart failure .
Summary of the Application
Moexipril hydrochloride is used for the treatment of congestive heart failure . It can be administered alone or with other antihypertensives or diuretics .
Methods of Application or Experimental Procedures
Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .
Results or Outcomes
The use of Moexipril hydrochloride has been found to effectively manage congestive heart failure .
Application in Diabetic Nephropathy Treatment
Specific Scientific Field
This application falls under the field of Nephrology and Endocrinology , specifically in the treatment of diabetic nephropathy .
Summary of the Application
Moexipril hydrochloride is used for the treatment of diabetic nephropathy . It can be administered alone or in combination with other classes of antihypertensive agents .
Methods of Application or Experimental Procedures
Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .
Results or Outcomes
The use of Moexipril hydrochloride has been found to effectively manage diabetic nephropathy .
Application in Cardiovascular Protection
Specific Scientific Field
This application falls under the field of Cardiology and Pharmacology , specifically in the area of cardiovascular protection .
Summary of the Application
Moexipril hydrochloride has been found to possess cardioprotective properties . It is suggested that rats given moexipril one week prior to induction of myocardial infarction displayed decreased infarct size .
Methods of Application or Experimental Procedures
Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .
Results or Outcomes
The use of Moexipril hydrochloride has been found to effectively decrease infarct size in rats . The cardioprotective effects of ACE inhibitors are mediated through a combination of angiotensin II inhibition and bradykinin proliferation .
Application in Tissue Proliferation Inhibition
Specific Scientific Field
This application falls under the field of Pharmacology and Medicine , specifically in the inhibition of tissue proliferation .
Summary of the Application
Moexipril hydrochloride has been found to inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats .
Methods of Application or Experimental Procedures
Moexipril hydrochloride is administered orally . It works by inhibiting the conversion of angiotensin I to angiotensin II . This blockage of angiotensin II limits hypertension within the vasculature .
Results or Outcomes
The use of Moexipril hydrochloride has been found to effectively inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats .
属性
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAXHBVZQZSIC-JKVLGAQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044267 | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moexipril hydrochloride | |
CAS RN |
82586-52-5 | |
Record name | Moexipril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82586-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moexipril hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moexipril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isoquinolinecarboxylic acid, 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1), (3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOEXIPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1UMG3UH45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。